4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a carbaldehyde group attached to the pyrazolo[1,5-a]pyrazine core. The molecular formula of this compound is C14H11N3O2, and it has a molecular weight of 253.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-phenylhydrazine with 4-methoxy-3-oxobutanenitrile, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrimidine
- 4-Methoxy-2-phenylpyrazolo[1,5-a]quinoline
- 4-Methoxy-2-phenylpyrazolo[1,5-a]pyridine
Uniqueness
4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H11N3O2/c1-19-14-13-11(9-18)12(10-5-3-2-4-6-10)16-17(13)8-7-15-14/h2-9H,1H3 |
InChI Key |
FSKGELZLIQGLBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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